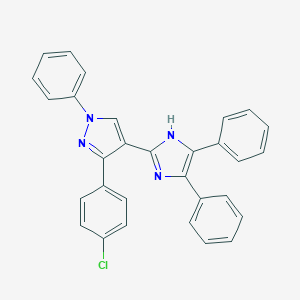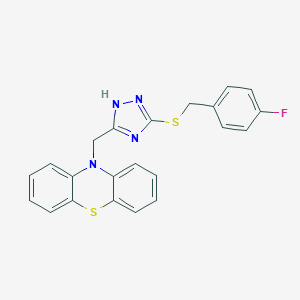![molecular formula C26H19ClN2OS2 B292522 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292522.png)
2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The compound is a thieno[2,3-d]pyrimidine derivative that has been synthesized using different methods.
科学研究应用
2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in various research fields. The compound has shown promising results in anticancer, antifungal, and antiviral activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and viral pathogens, and protect neuronal cells from oxidative stress-induced damage. The compound has also been reported to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is its relatively simple synthesis method. The compound is also stable and can be easily stored. However, one of the limitations is the lack of information on its toxicity and safety profile, which may limit its use in certain experiments.
未来方向
There are several future directions for the research on 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. Some of the potential areas of investigation include:
1. Further studies on the mechanism of action of the compound to understand its biological effects.
2. Investigation of the compound's potential as a therapeutic agent for neurodegenerative diseases.
3. Evaluation of the compound's toxicity and safety profile to determine its suitability for clinical applications.
4. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety.
5. Investigation of the compound's potential as an agricultural fungicide or antiviral agent.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has shown promising results in various research fields. The compound has potential applications in anticancer, antifungal, and antiviral activities, as well as in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action and potential uses of the compound.
合成方法
Several methods have been reported for the synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One of the commonly used methods involves the reaction of 2-amino-4-chlorobenzyl thiol with 2-methyl-3-phenylacrylic acid in the presence of a base. The resulting intermediate is then cyclized with thiourea to yield the final product.
属性
分子式 |
C26H19ClN2OS2 |
|---|---|
分子量 |
475 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-methylphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H19ClN2OS2/c1-17-9-5-8-14-22(17)29-25(30)20-15-23(18-10-3-2-4-11-18)32-24(20)28-26(29)31-16-19-12-6-7-13-21(19)27/h2-15H,16H2,1H3 |
InChI 键 |
ANUJZUZUHOHFSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC=C4Cl)SC(=C3)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=CC=C4Cl)SC(=C3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-amino-9-(5-methyl-2-furyl)-6-oxo-6H-benzo[c]chromene-8-carbonitrile](/img/structure/B292439.png)
![1-[4-Methyl-5-(acetonylthio)-4H-1,2,4-triazole-3-ylmethyl]-2-(2-thienyl)-4,5-diphenyl-1H-imidazole](/img/structure/B292441.png)
![2-piperidin-1-yl-1H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B292443.png)




![3-(isopropylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B292453.png)
![N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}-N-(4-methoxyphenyl)amine](/img/structure/B292455.png)
![N-benzyl-N-{7-(diethylamino)-2-[(4-fluorobenzyl)sulfanyl]pyrimido[4,5-d]pyrimidin-4-yl}amine](/img/structure/B292456.png)
![ethyl (3E)-7-imino-2-oxo-3-(phenylhydrazinylidene)-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292458.png)
![ethyl 4-{[5-(2-amino-5-phenyl-3-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3-oxobutanoate](/img/structure/B292461.png)
![Ethyl 4-(4-chlorophenyl)-3-oxo-5-prop-2-enylsulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292463.png)
![Ethyl 4-benzyl-3-oxo-5-(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate](/img/structure/B292464.png)